![molecular formula C16H13FN2OS2 B2538136 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 421578-41-8](/img/structure/B2538136.png)
2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone
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Description
The compound 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone is a thienopyrimidine derivative, a class of compounds known for their diverse pharmacological activities. Thienopyrimidines are heterocyclic compounds that contain both thiophene and pyrimidine rings. These compounds have been studied for various biological activities, including antiviral, anti-inflammatory, and analgesic properties.
Synthesis Analysis
The synthesis of thienopyrimidine derivatives typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. In the context of the provided papers, the synthesis of related compounds has been described. For instance, the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones involves the preparation of alkyl substituents with polar functionalities and the incorporation of a sulfur atom into a thiophene ring . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives is characterized by the presence of a fused thiophene and pyrimidine ring system. The substitution patterns on these rings can significantly influence the compound's electronic and steric properties, which in turn affect its biological activity. The spectral characteristics, such as IR, NMR, and mass spectrometry, are commonly used to confirm the structure of these compounds .
Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions, particularly at functional groups attached to the core ring system. For example, the alkylation of 2-thiouracils with bromoalkanes has been shown to occur exclusively at the sulfur atom, leading to thioether derivatives with potential biological activities . The reactivity of the thienopyrimidine derivatives can be influenced by the nature of the substituents and the solvent used in the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the ethyl group and the fluorophenyl moiety can affect these properties. The fluorescence characteristics of these compounds are also noteworthy, as they can display intense blue to yellow-green fluorescence in solutions, which is influenced by the solvent polarity and the nature of the substituents . The pharmacological properties, such as local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities, are evaluated through preliminary screenings and can be modulated by the introduction of different substituents .
Future Directions
properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-12-7-13-15(18-9-19-16(13)22-12)21-8-14(20)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMBDMZAVQVAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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